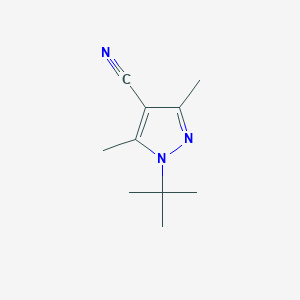![molecular formula C16H14ClN3S B2437689 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride CAS No. 2490430-19-6](/img/structure/B2437689.png)
3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been studied extensively due to their diverse biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including “this compound”, can be confirmed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be prepared by treating 2-[(chloroacetyl)amino]benzoic acid with different 2-amino-6-substituted benzothiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .科学的研究の応用
Synthesis and Microbial Studies
A study by Patel and Agravat (2007) explored the synthesis of new pyridine derivatives using 2-Amino substituted benzothiazole. These compounds, including those related to 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile hydrochloride, were tested for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Patel & Agravat, 2007).
Antimicrobial Activity of Pyridine Derivatives
Patel, Agravat, and Shaikh (2011) also synthesized new pyridine derivatives from 2-Amino substituted benzothiazoles. They investigated the in vitro antimicrobial activity of these compounds against various strains of bacteria and fungi. The study contributes to understanding the potential antimicrobial applications of compounds related to 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile hydrochloride (Patel, Agravat, & Shaikh, 2011).
Apoptosis Induction in Cancer Cells
A study by Repický, Jantová, and Cipak (2009) investigated a benzothiazole derivative, 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile, for its antiproliferative and apoptosis-inducing activities in human leukemia cells. The results indicated that benzothiazole-induced apoptosis in these cells through a mitochondrial/caspase-dependent pathway, suggesting a potential application in cancer therapy (Repický, Jantová, & Cipak, 2009).
Synthesis and Reactivity in Organic Chemistry
Farag, Dawood, and Kandeel (1996) focused on the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound closely related to 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile hydrochloride. Their research provides insights into the chemical properties and potential applications in organic synthesis and pharmaceuticals (Farag, Dawood, & Kandeel, 1996).
Benzothiazole Derivatives as Antimicrobial Agents
Soni et al. (2010) synthesized Schiff bases of benzothiazole derivatives and evaluated their antimicrobial activity. This research contributes to the understanding of benzothiazole's potential as an antimicrobial agent, which is relevant to compounds like 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile hydrochloride (Soni et al., 2010).
作用機序
Target of Action
Compounds with a benzothiazole moiety, like “3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride”, have been found to interact with various biological targets. For instance, some benzothiazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX) and are involved in anti-inflammatory responses .
将来の方向性
Benzothiazole derivatives, including “3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride”, continue to be a focus of research due to their potential biological activities. Future research may focus on improving the synthetic methods, exploring their biological activities, and developing them into effective therapeutic agents .
生化学分析
Biochemical Properties
The role of 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride in biochemical reactions is not fully understood yet. It has been found that benzothiazole derivatives have shown promising results against M. tuberculosis . This suggests that EN300-27122465 might interact with certain enzymes or proteins involved in the life cycle of M. tuberculosis .
Cellular Effects
It has been suggested that benzothiazole derivatives can have an impact on cell signaling pathways . This could potentially influence gene expression and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. It is known that benzothiazole derivatives have shown promising results in in vitro and in vivo activity against M. tuberculosis .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet known. It is possible that it interacts with enzymes or cofactors involved in the metabolism of M. tuberculosis .
Transport and Distribution
It is known that benzothiazole derivatives can be synthesized through various synthetic pathways , suggesting that they might be transported and distributed in a similar manner.
Subcellular Localization
It is possible that it is directed to specific compartments or organelles based on its chemical structure .
特性
IUPAC Name |
3-[2-amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S.ClH/c17-10-12-5-3-4-11(8-12)9-13(18)16-19-14-6-1-2-7-15(14)20-16;/h1-8,13H,9,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRMPIIGEDRSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(CC3=CC(=CC=C3)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2437611.png)
![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)


![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate](/img/structure/B2437621.png)
![N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2437623.png)



![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2437629.png)